molecular formula C14H8ClF3N4O2 B3042897 2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole CAS No. 680216-49-3

2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole

Cat. No.: B3042897
CAS No.: 680216-49-3
M. Wt: 356.69 g/mol
InChI Key: SLQBFNIVXDPWDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole is a high-purity chemical reagent designed for research and development applications. This compound features a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its versatile biological properties and role as a bioisostere for carboxylic acids, esters, and carboxamides . The integration of the 2-(trifluoromethoxy)phenyl moiety enhances the molecule's lipophilicity and metabolic stability, which can positively influence absorption and bioavailability in pharmacological studies . This compound is a key synthetic intermediate for researchers exploring new chemical entities in drug discovery. The 1,3,4-oxadiazole core is associated with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects, making it a valuable template for developing novel therapeutic agents . The specific substitution pattern on this molecule provides a versatile chemical handle for further derivatization, particularly in constructing more complex heterocyclic systems or potential kinase inhibitors. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(2-chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N4O2/c1-7-6-9(20-13(15)19-7)12-22-21-11(23-12)8-4-2-3-5-10(8)24-14(16,17)18/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQBFNIVXDPWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C2=NN=C(O2)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent studies.

Synthesis

The synthesis of 1,3,4-oxadiazoles generally involves the condensation of carboxylic acids with hydrazides or other nitrogen-containing compounds. Specific methods for synthesizing this compound are not extensively documented in the available literature, but related oxadiazole derivatives have been synthesized using similar techniques.

Biological Activity Overview

  • Anticancer Activity
    • Recent studies have evaluated the anticancer potential of oxadiazole derivatives, including this compound. In vitro tests have shown promising results against various cancer cell lines. For instance, derivatives demonstrated cytotoxic effects on human breast adenocarcinoma (MDA-MB-231) and colon adenocarcinoma (HT-29) cells.
    • The compound exhibited a significant reduction in cell viability at concentrations as low as 10 µM. The percentage of viable cells decreased to approximately 39.9% for MDA-MB-231 and 64.0% for HT-29 after 24 hours of exposure at higher concentrations (50 µM) .
  • Mechanism of Action
    • The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Flow cytometry assays indicated that treatment with this compound led to an increase in apoptotic cells compared to untreated controls.
    • Specifically, the compound increased total apoptosis from 5.9% in control cells to as high as 51.2% in treated cells .
  • Cell Cycle Analysis
    • Cell cycle analysis revealed that the compound increased the number of cells in the G0/G1 phase while decreasing those in the S phase, indicating a potential mechanism for inhibiting cancer cell proliferation .

Comparative Biological Activity

A comparison table summarizes the biological activities of various oxadiazole derivatives:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMDA-MB-23110Apoptosis induction
Compound BHT-2950Cell cycle arrest
Subject Compound MDA-MB-23139.9Apoptosis induction & G0/G1 arrest

Case Studies

Case Study 1: Anticancer Evaluation
In a study published in Pharmaceuticals, researchers synthesized various oxadiazole derivatives and assessed their anticancer properties against standardized human cell lines. The subject compound was noted for its significant cytotoxic effect compared to established chemotherapeutics like doxorubicin .

Case Study 2: Toxicological Assessment
Another study evaluated the toxicological profile of related oxadiazole compounds using Daphnia magna assays, revealing low toxicity levels that suggest a favorable therapeutic index for further development .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical parameters of the target compound with analogs from the evidence:

Compound Name Substituents (Oxadiazole Positions) Melting Point (°C) Yield (%) Key Functional Groups
Target: 2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole 2: Pyrimidine; 5: Trifluoromethoxyphenyl Not reported N/A Cl, CF₃O, methyl, pyrimidine
5i: 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(3-(pyrimidin-5-yl)phenyl)-1,3,4-oxadiazole 2: Dihydrodioxin; 5: Pyrimidinylphenyl 190–192 91 Dihydrodioxin, pyrimidine
5k: 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(3-(4,5-dimethylpyridin-3-yl)phenyl)-1,3,4-oxadiazole 2: Dihydrodioxin; 5: Dimethylpyridinylphenyl 198–200 97 Dihydrodioxin, dimethylpyridine
5m: 2-(3,4-Dimethoxybenzyl)-5-(3-(pyridin-3-yl)phenyl)-1,3,4-oxadiazole 2: Dimethoxybenzyl; 5: Pyridinylphenyl 78–80 88 Dimethoxy, pyridine

Key Observations :

  • Electron-Withdrawing Groups : The target’s chlorine and trifluoromethoxy groups likely enhance thermal stability compared to compounds like 5m (melting point: 78–80°C), which lacks strong electron-withdrawing substituents. Analog 5k (melting point: 198–200°C), with a dimethylpyridine group, suggests that fused aromatic systems elevate melting points .
  • Lipophilicity : The trifluoromethoxy group in the target may improve membrane permeability relative to dihydrodioxin-containing analogs (e.g., 5i , 5k ), which have polar oxygen-rich rings .

Q & A

Synthesis and Optimization

Basic: Q: What are the standard synthetic routes for preparing this compound, and what reaction conditions are optimal? A: The compound can be synthesized via condensation reactions between pyrimidine and oxadiazole precursors. A validated method involves reacting ethyl carboxylate derivatives with hydrazine in alcohol solvents (e.g., ethanol) under reflux (78°C), achieving yields up to 87%. Thin-layer chromatography (TLC) is recommended for monitoring reaction progress .

Advanced: Q: How can reaction conditions be systematically optimized to improve scalability and purity? A: Optimization strategies include:

  • Solvent screening : Methanol or ethanol enhances solubility and reduces side reactions.
  • Catalyst use : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) may accelerate cyclization.
  • Temperature control : Gradual heating (70–80°C) minimizes decomposition.
    Post-synthetic purification via column chromatography or recrystallization improves purity. Comparative studies on similar oxadiazoles highlight the importance of stoichiometric balancing .

Structural Characterization

Basic: Q: Which spectroscopic techniques are essential for confirming the compound’s structure? A: Key techniques include:

  • ¹H/¹³C NMR : Assigns protons and carbons in the pyrimidine (δ 8.2–8.5 ppm) and oxadiazole (δ 6.9–7.3 ppm) rings.
  • IR spectroscopy : Identifies C=N stretches (~1600 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
  • Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺) .

Advanced: Q: How can structural ambiguities arising from overlapping spectral signals be resolved? A: Advanced methods include:

  • 2D NMR (COSY, HSQC) : Resolves proton-proton and carbon-proton correlations.
  • X-ray crystallography : Provides definitive bond lengths and angles, as demonstrated for thiomorpholine-thiazolopyrimidine analogs .

Biological Activity Evaluation

Basic: Q: What assays are suitable for initial evaluation of antimicrobial activity? A: Use broth microdilution assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Minimum inhibitory concentration (MIC) values below 10 µg/mL indicate promising activity, as seen in chlorophenyl-thiadiazole derivatives .

Advanced: Q: How should researchers address contradictions in bioactivity data across studies? A: Analyze variables such as:

  • Substituent effects : Trifluoromethoxy groups may enhance membrane penetration vs. methyl groups.
  • Assay conditions : Differences in bacterial strains or growth media (e.g., Mueller-Hinton vs. LB agar) significantly impact MIC values. Cross-validation using isogenic mutant strains can isolate resistance mechanisms .

Computational Modeling

Basic: Q: What computational tools predict the compound’s binding affinity to target proteins? A: Molecular docking (e.g., AutoDock Vina) models interactions with bacterial enzymes like dihydrofolate reductase. Docking poses of triazole-thiazole hybrids reveal hydrogen bonding with active-site residues .

Advanced: Q: How can molecular dynamics (MD) simulations refine binding predictions? A: MD simulations (50–100 ns) assess stability of ligand-protein complexes. For example, simulations of thiazolopyrimidines show persistent hydrogen bonds with DNA gyrase, correlating with experimental IC₅₀ values .

Structure-Activity Relationships (SAR)

Basic: Q: Which substituents are critical for bioactivity? A: The 2-chloro-6-methylpyrimidine moiety and 2-(trifluoromethoxy)phenyl group are essential. Chlorine enhances electronegativity, while trifluoromethoxy improves lipophilicity .

Advanced: Q: How can combinatorial libraries explore uncharted chemical space for this scaffold? A: Focus on:

  • Pyrimidine modifications : Introduce halogens (F, Br) at C-2 or C-6.
  • Oxadiazole diversification : Replace phenyl with heteroaromatics (e.g., pyridyl).
    Parallel synthesis using Ugi or Suzuki-Miyaura couplings generates analogs for high-throughput screening .

Physicochemical Properties

Basic: Q: How are solubility and stability assessed under physiological conditions? A: Use shake-flask solubility assays in PBS (pH 7.4) and HPLC stability tests (24–72 hours). Related chlorinated pyrimidines show logP values >3, indicating moderate hydrophobicity .

Advanced: Q: How do halogen substitutions impact logP and membrane permeability? A: Fluorine or chlorine at pyrimidine C-2 increases logP by 0.5–1.0 units, enhancing blood-brain barrier penetration. Compare with trifluoromethyl analogs, which exhibit higher permeability but lower aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole
Reactant of Route 2
2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.